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Compound of Interest

Compound Name: Bis(4-bromophenyl)diphenylsilane

Cat. No.: B1267813

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bis(4-
bromophenyl)diphenylsilane. Due to the limited availability of published spectra for this
specific molecule, this guide presents a combination of available data for the target compound
and analogous data from closely related structures to offer a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules. Below are the summarized *H and estimated 3C NMR data for Bis(4-
bromophenyl)diphenylsilane.

1H NMR Data

A proton NMR spectrum for Bis(4-bromophenyl)diphenylsilane has been reported.[1] The
aromatic region of the spectrum is complex due to the presence of multiple phenyl groups.

Table 1: *H NMR Spectroscopic Data for Bis(4-bromophenyl)diphenylsilane

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

7.60-7.30 Multiplet 18H Aromatic Protons
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Note: The provided spectrum lacks the resolution to assign specific peaks and coupling
constants for the distinct phenyl and bromophenyl protons.

13C NMR Data (Analog-Based)

Specific 3C NMR data for Bis(4-bromophenyl)diphenylsilane is not readily available.
However, data from the closely related compound, (4-Bromophenyl)dimethyl(phenyl)silane, can
provide insight into the expected chemical shifts.[2]

Table 2: Estimated 3C NMR Spectroscopic Data for Bis(4-bromophenyl)diphenylsilane
(Based on Analog Data)

Chemical Shift (d) ppm Assignment

~137 C-Si (Bromophenyl)
~135 C-H (Phenyl)

~134 C-Br

~131 C-H (Bromophenyl)
~129 C-H (Phenyl)

~128 C-H (Phenyl)

~124 C-H (Bromophenyl)

Infrared (IR) Spectroscopy (Theoretical)

While a published IR spectrum for Bis(4-bromophenyl)diphenylsilane was not found, the
expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for Bis(4-bromophenyl)diphenylsilane
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Wavenumber (cm~—?) Vibration Type Functional Group

3100 - 3000 C-H stretch Aromatic

1585 - 1490 C=C stretch Aromatic Ring

1430 - 1480 Si-Phenyl stretch Aryl-Silane

1100 - 1085 Si-C stretch Aryl-Silane

1070 - 1010 C-Br stretch Aryl Halide

850 - 750 C-H out-of-plane bend Aromatic (Substitution Pattern)

Mass Spectrometry (MS) (Theoretical

Fragmentation)

A mass spectrum for Bis(4-bromophenyl)diphenylsilane is not publicly available. The

molecular weight of Bis(4-bromophenyl)diphenylsilane is 494.29 g/mol .[3] The

fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve

characteristic losses of the phenyl and bromophenyl groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of Bis(4-

bromophenyl)diphenylsilane

m/z Fragment lon

492/494/496 [M]* (Isotopic pattern for 2 Br)

415/417 [M - CeHs]*

338 [M - CeHaBr]*

261 [M - CeHaBr - CeHs]*

183 [Si(CeHs)2]*

155/157 [CeH4BI]*

77 [CeHs]*
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Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
discussed above, based on procedures reported for similar organosilane compounds.[2][4]

NMR Spectroscopy

¢ Instrumentation: A 400 or 500 MHz NMR spectrometer.

o Sample Preparation: The compound is dissolved in an appropriate deuterated solvent,
typically chloroform-d (CDClIs), with tetramethylsilane (TMS) added as an internal standard (0O

ppm).

» Data Acquisition: *H and 13C NMR spectra are recorded at room temperature. Standard pulse
sequences are used for data acquisition.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: The solid sample is typically analyzed as a KBr pellet or as a thin film
evaporated from a suitable solvent on a salt plate (e.g., NaCl or KBr).

o Data Acquisition: The spectrum is recorded over the range of 4000-400 cm~1.

Mass Spectrometry

¢ Instrumentation: A mass spectrometer with an electron ionization (EI) source.

o Sample Introduction: The sample is introduced via a direct insertion probe or gas
chromatography inlet.

o Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-600

amu).

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification
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Caption: Workflow for the synthesis and spectroscopic characterization.

Chemical Structure and Fragmentation
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Structure and Postulated MS Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1267813?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

